

O-Benzyl Posaconazole-d4 molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: O-Benzyl Posaconazole-d4

Cat. No.: B026984

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Technical Guide: O-Benzyl Posaconazole-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **O-Benzyl Posaconazole-d4**, a deuterated analog of a key intermediate in the synthesis of the antifungal agent Posaconazole. This document details its molecular characteristics, provides a representative synthetic protocol, and describes the biological mechanism of action of its active metabolite, Posaconazole.

Core Data Presentation

Quantitative data for **O-Benzyl Posaconazole-d4** and its non-deuterated counterpart are summarized below for easy comparison.

Property	O-Benzyl Posaconazole-d4	O-Benzyl Posaconazole
Molecular Formula	C44H44D4F2N8O4[1]	C44H48F2N8O4[2]
Molecular Weight	794.92 g/mol [1]	790.9 g/mol [2]
CAS Number	1246818-95-0[1]	170985-86-1

Experimental Protocols

Synthesis of O-Benzyl Posaconazole

The following is a representative synthetic protocol for O-Benzyl Posaconazole, which can be adapted for the synthesis of the deuterated analog by utilizing a deuterated starting material. The synthesis of Posaconazole involves a convergent approach, and O-Benzyl Posaconazole is a key intermediate.

Objective: To synthesize O-Benzyl Posaconazole via the coupling of a chiral hydrazine derivative with a phenyl carbamate intermediate, followed by cyclization.

Materials:

- (S,S)-formyl hydrazine derivative
- Phenyl carbamate intermediate
- Toluene
- Palladium on carbon (5% Pd/C)
- Formic acid

Procedure:

- **Coupling Reaction:** The formyl hydrazine derivative is coupled with the phenyl carbamate intermediate in toluene. The reaction mixture is heated at 75-85°C for 12-24 hours.
- **Cyclization:** After the coupling is complete, the temperature is raised to 100-110°C for 24-48 hours to facilitate the cyclization to the benzyloxy triazolone (O-Benzyl Posaconazole).
- **Deprotection (to form Posaconazole):** The resulting O-Benzyl Posaconazole can be deprotected to yield Posaconazole. This is achieved by using 5% Pd/C and formic acid at room temperature overnight, followed by heating at 40°C for 24 hours.

Note: For the synthesis of **O-Benzyl Posaconazole-d4**, a deuterated equivalent of the relevant starting material would be used.

Lanosterol 14 α -Demethylase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of compounds like Posaconazole against its target enzyme, lanosterol 14 α -demethylase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against lanosterol 14 α -demethylase.

Materials:

- Recombinant human lanosterol 14 α -demethylase (CYP51A1)
- Radiolabeled [3-³H]lanosterol (substrate)
- NADPH
- Test compound (e.g., Posaconazole) dissolved in a suitable solvent (e.g., DMSO)
- Potassium phosphate buffer (pH 7.4)
- Ethyl acetate

Procedure:

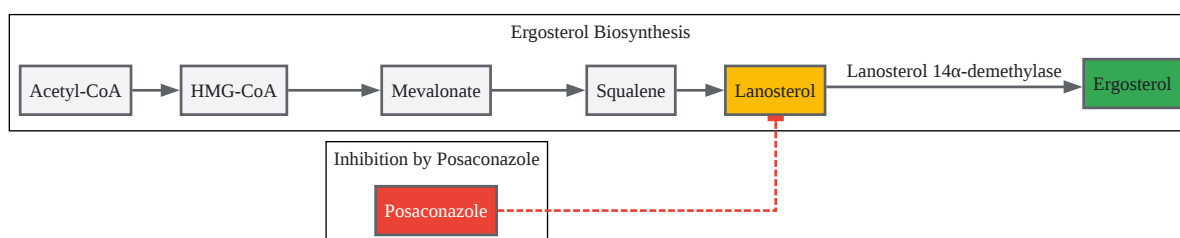
- **Reaction Mixture Preparation:** In a reaction vessel, combine the recombinant enzyme, buffer, and the desired concentration of the test compound (or vehicle control).
- **Pre-incubation:** Pre-incubate the mixture at 37°C for a short period.
- **Initiation of Reaction:** Start the reaction by adding the radiolabeled lanosterol substrate and NADPH.
- **Incubation:** Incubate the reaction at 37°C for a defined time (e.g., 30 minutes).
- **Reaction Termination and Extraction:** Stop the reaction by adding ethyl acetate to extract the sterols.
- **Analysis:** The extracted sterols are separated and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) to measure the conversion of lanosterol to its demethylated product.

- **IC50 Calculation:** The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound.

Mandatory Visualizations

Ergosterol Biosynthesis Pathway and Mechanism of Action of Posaconazole

The diagram below illustrates the fungal ergosterol biosynthesis pathway, highlighting the step inhibited by Posaconazole. Posaconazole, the active form of O-Benzyl Posaconazole, targets and inhibits the enzyme lanosterol 14 α -demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this step disrupts membrane integrity and leads to fungal cell death.

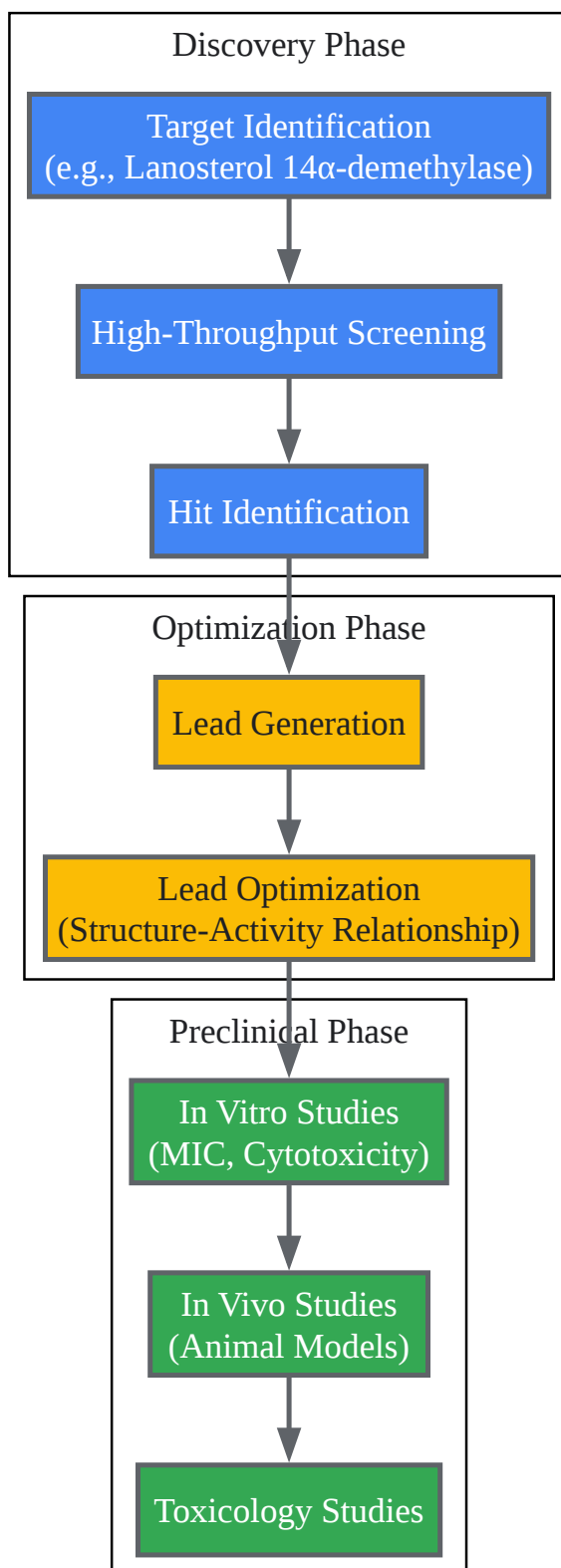


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Caption: Fungal Ergosterol Biosynthesis Pathway Inhibition by Posaconazole.

Experimental Workflow for Antifungal Drug Development

The following diagram outlines a generalized workflow for the development of antifungal drugs, from initial screening to preclinical studies.



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References

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- To cite this document: BenchChem. [O-Benzyl Posaconazole-d4 molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026984#o-benzyl-posaconazole-d4-molecular-weight-and-formula]

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